molecular formula C12H17NO3S B2574420 N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide CAS No. 1421481-99-3

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2574420
CAS No.: 1421481-99-3
M. Wt: 255.33
InChI Key: WTOMKOQTOPRPEB-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide is a complex organic compound with a unique structure that combines a cyclopentyl ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentyl and thiophene intermediates. One common synthetic route includes the following steps:

    Preparation of Cyclopentyl Intermediate: The cyclopentyl intermediate can be synthesized through the cyclization of a suitable precursor, such as 1,3-butadiene, under specific conditions.

    Functionalization of Cyclopentyl Ring: The cyclopentyl ring is then functionalized with hydroxyl and hydroxymethyl groups through reactions with appropriate reagents, such as hydroxylamine and formaldehyde.

    Formation of Thiophene Ring: The thiophene ring is synthesized separately through the cyclization of a suitable precursor, such as 2-bromo-3-methylthiophene, under specific conditions.

    Coupling of Intermediates: The cyclopentyl and thiophene intermediates are coupled together using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane at reflux temperature.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols from carbonyl compounds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclopentyl ring, a thiophene ring, and various functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-7-2-11(17-6-7)12(16)13-9-3-8(5-14)10(15)4-9/h2,6,8-10,14-15H,3-5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOMKOQTOPRPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CC(C(C2)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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